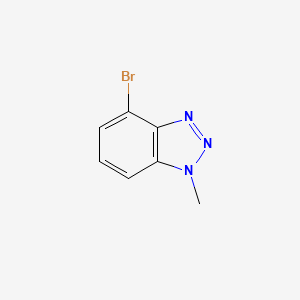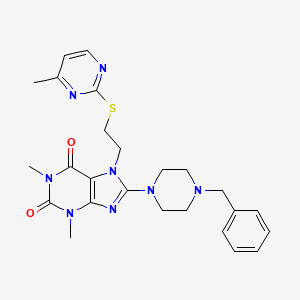![molecular formula C11H15NO2S B2491955 1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone CAS No. 860649-52-1](/img/structure/B2491955.png)
1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals with potential significance in various scientific fields due to its unique chemical structure and properties. While the exact studies on this specific compound are scarce, related research on similar pyridinyl ethanones and their derivatives offers insight into their potential applications and characteristics.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of related pyridinyl ethanones can include steps like halide exchange, nucleophilic substitution, and catalyzed reactions involving copper or magnesium halides to introduce specific functional groups (Jin, 2015).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like Density Functional Theory (DFT) are commonly used. These methods help in elucidating the bond lengths, angles, and overall geometry of the molecule, influencing its chemical behavior (Inkaya et al., 2013).
Chemical Reactions and Properties
The reactivity of such compounds can be explored through their participation in various chemical reactions, including nucleophilic substitution and cycloaddition reactions. These reactions often lead to the formation of new compounds with potential pharmacological activities. The electrophilicity and nucleophilicity of specific functional groups within the molecule play a crucial role in these transformations (Kalgutkar et al., 2011).
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Process : A key intermediate of Etoricoxib, similar in structure to the chemical , was synthesized from thioanisole through processes like Friedel-Crafts acylation and Oxidation, leading to a product with 92.3% HPLC purity (Pan Hai-ya, 2012).
Use in Experimental Studies
- Synthesis from Carbohydrate Precursors : N-alkyl-3-hydroxy-2-methyl-4(1H)-pyridinones, structurally related to the compound, can be synthesized from carbohydrate precursors like 1-(3-hydroxy-2-furanyl)ethanone, suggesting a potential for the creation of complex compounds from simpler, widely available substances (R. C. Fox & P. Taylor, 1999).
Catalytic and Synthesis Applications
- Catalytic Behavior in Polymerization : Complexes of similar pyridinyl compounds have shown catalytic behavior in polymerization processes, indicating potential applications in materials science and engineering (Yang Wang et al., 2012).
Applications in Molecular Studies
Molecular Docking and ADMET Studies : Ethanone derivatives, closely related to the compound, have shown significant results in molecular docking studies, indicating potential applications in drug discovery and molecular biology (Medicharla SRI SATYA et al., 2022).
Theoretical Studies for Molecular Properties : Studies involving similar compounds have been conducted to understand molecular properties like vibrational assignments and molecular electrostatic potential maps, which are crucial in the field of computational chemistry and molecular physics (Ç. Y. Ataol & Ö. Ekici, 2014).
Propriétés
IUPAC Name |
1-(5-hydroxy-2-methyl-6-propan-2-ylsulfanylpyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-6(2)15-11-10(14)5-9(8(4)13)7(3)12-11/h5-6,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANNPHFNGYULTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)C)O)SC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2491872.png)

![4-Amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2491874.png)
![4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2491876.png)
![Methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491878.png)
![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride](/img/structure/B2491879.png)
![N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2491880.png)
![1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2491881.png)
![N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2491882.png)

![3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2491891.png)


![methyl (Z)-3-(3-chloro-2-methylanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2491894.png)